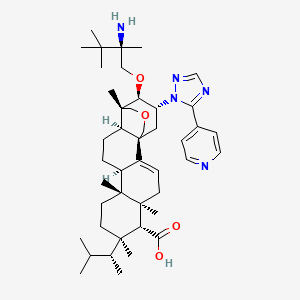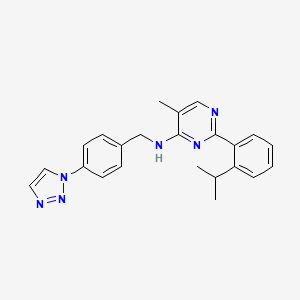
ML323
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The USP1 deubiquitinating enzyme, which regulates the DNA translesion synthesis (TLS) and Fanconi anemia (FA) DNA damage response pathways by deubiquitinating the central players of these pathways, is activated by the WD40-repeat containing UAF1 protein through formation of a stable USP1-UAF1 protein complex. ML-323 is an inhibitor of the USP1-UAF1 deubiquitinase complex with an IC50 value of 76 nM. It demonstrates excellent selectivity against other human deubiquitinases, deSUMOylase, deneddylase, and unrelated proteases. ML-323 has been shown to inhibit the deubiquitination of proliferating cell nuclear antigen and FA complementation group D2 by inhibiting USP1-UAF1 activity in H596 cells. ML-323 potentiates cisplatin cytotoxicity in NSCLC H596 cells and U2OS osteosarcoma cells by targeting the TLS and FA DNA damage response pathways.
ML323 is a selective and highly potent USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. This compound inhibits the USP1-UAF1 deubiquitinase complex with excellent selectivity against human DUBs, deSUMOylase, deneddylase and unrelated proteases. This compound potentiates cisplatin cytotoxicity in non-small cell lung cancer and osteosarcoma cells. USP1-UAF1 is a key regulator of the DNA damage response and a target for overcoming resistance to the platinum-based anticancer drugs.
Applications De Recherche Scientifique
Traitement du cancer : Carcinome épidermoïde de l'œsophage
ML323 a été identifié comme un nouvel inhibiteur de l'ubiquitine-protéase spécifique 1 (USP1), présentant une activité anticancéreuse contre plusieurs cancers, notamment le carcinome épidermoïde de l'œsophage (CESO). Il a été démontré qu'il déclenchait l'arrêt du cycle cellulaire, l'apoptose et l'autophagie dans les cellules du CESO {svg_1}. En bloquant la phase G0/G1 et en réduisant les niveaux de protéines de c-Myc, cycline D1, CDK4 et CDK6, this compound altère la viabilité des cellules cancéreuses et la formation de colonies {svg_2}.
Progression du cancer de l'ovaire
Dans le cancer de l'ovaire, this compound a été trouvé pour supprimer la progression de la maladie en régulant le cycle cellulaire médié par USP1 {svg_3}. Il inhibe la prolifération des cellules cancéreuses ovariennes et bloque la phase S du cycle cellulaire, offrant une stratégie thérapeutique potentielle et une cible contre le cancer de l'ovaire {svg_4}.
Recherche biochimique : Inhibition d'USP1
This compound sert d'inhibiteur puissant et spécifique du complexe de déubiquitinase USP1/UAF1, qui est impliqué dans la réponse aux dommages de l'ADN {svg_5}. Sa capacité à inhiber ce complexe en fait un outil précieux en recherche biochimique, en particulier dans les études relatives à la réponse aux dommages de l'ADN et ses implications dans la biologie du cancer {svg_6}.
Études génétiques : Ciblage d'USP1
Des études génétiques ont utilisé this compound pour explorer le rôle d'USP1 dans la progression du cancer. En ciblant USP1, this compound s'est avéré exercer un effet inhibiteur sur la prolifération des cellules cancéreuses, fournissant des informations sur les mécanismes génétiques sous-jacents au développement du cancer {svg_7}.
Applications pharmacologiques : Activité anticancéreuse
Pharmacologiquement, this compound est reconnu pour son activité anticancéreuse, en particulier en tant qu'inhibiteur de la déubiquitinase USP1/UAF1 {svg_8}. Il a été utilisé pour étudier la pharmacodynamie de l'inhibition d'USP1 et son potentiel en tant qu'agent thérapeutique dans diverses formes de cancer {svg_9}.
Recherche en biologie cellulaire : Autophagie et apoptose
En biologie cellulaire, this compound a été instrumental dans l'étude des processus d'autophagie et d'apoptose. Son rôle dans l'induction de ces mécanismes cellulaires dans les cellules cancéreuses souligne son importance dans la compréhension des voies de mort cellulaire et de survie {svg_10}.
Analyse Biochimique
Biochemical Properties
ML323 is a potent and reversible inhibitor of USP1-UAF1, a deubiquitinase complex that removes ubiquitin from FANCD2 and PCNA . It exhibits excellent selectivity towards USP1-UAF1, with an IC50 of 76 nM in a Ub-Rho assay . This compound has been shown to increase the endogenous monoubiquitination levels of both PCNA and FANCD2, two known cellular targets of USP1-UAF1 .
Cellular Effects
This compound has been found to impede cell viability and colony formation in various cancer cells, including esophageal squamous cell carcinoma (ESCC) cells . It blocks cells at the G0/G1 phase, reduces the protein level of c-Myc, cyclin D1, CDK4, and CDK6, and triggers DNA damage and active p53 . This compound induces apoptosis by p53-Noxa and stimulates protective autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the deubiquitinase activity of USP1-UAF1, leading to increased ubiquitination of its substrates, PCNA and FANCD2 . This inhibition disrupts the DNA damage response, leading to DNA damage, cell cycle arrest, and apoptosis .
Dosage Effects in Animal Models
In animal models, this compound has been shown to promote fracture healing in nonunion rats, suggesting potential therapeutic applications
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway, where it inhibits the deubiquitinase activity of USP1-UAF1 . This affects the stability of proteins such as PCNA and FANCD2, which are involved in DNA repair and replication .
Subcellular Localization
Given its role as a USP1-UAF1 inhibitor, it is likely to be found in the nucleus where it can interact with its target proteins, PCNA and FANCD2 .
Propriétés
IUPAC Name |
5-methyl-2-(2-propan-2-ylphenyl)-N-[[4-(triazol-1-yl)phenyl]methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIRVWPJNKZOSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1572414-83-5 |
Source


|
| Record name | 1572414-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





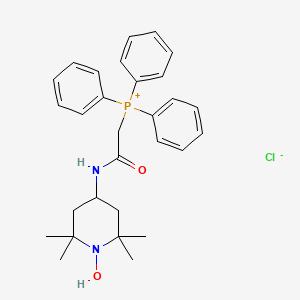
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

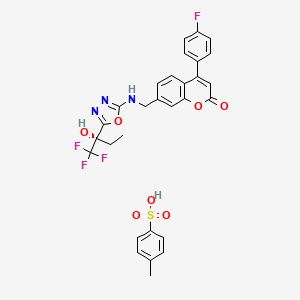
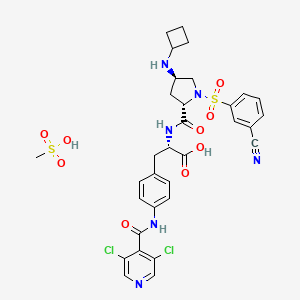


![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)
